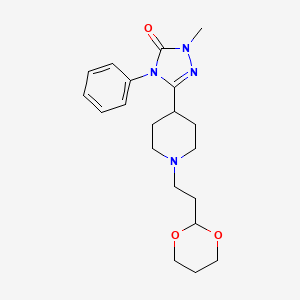

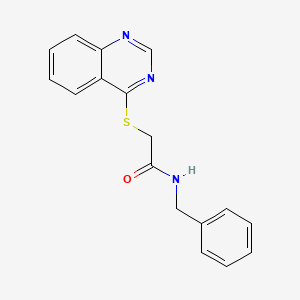

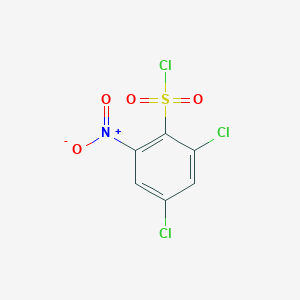

1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that has shown potential as a therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

Plant Biology and Morphogenesis

Urea derivatives exhibit cytokinin-like activity, significantly influencing cell division and differentiation. For instance, certain urea derivatives outperform adenine compounds in cytokinin activity, promoting in vitro plant morphogenesis. Structural variations among urea derivatives can either enhance or diminish their activity, underscoring the importance of chemical structure in their biological functions (Ricci & Bertoletti, 2009).

Antimicrobial Activity

Urea derivatives have been evaluated for their antimicrobial properties, with some showing promising activity against various bacteria. The structural features of these derivatives, including hydrophobic, electronic, and topological descriptors, significantly influence their biological activity. This highlights the potential of urea derivatives as antimicrobial agents, with specific compounds exhibiting broad-spectrum activity (Buha et al., 2012).

Synthesis Methods

Efficient synthesis methods for urea derivatives under microwave irradiation offer advantages in terms of reaction time and yield. These methods facilitate the creation of novel urea derivatives, expanding the repertoire of compounds available for further biological and chemical studies (Li & Chen, 2008).

Metallo-Supramolecular Macrocycles

Urea derivatives can form metallo-supramolecular macrocycles, showcasing the ability to control the assembly through methyl substitution on pyridine rings. These macrocycles, featuring urea carbonyl groups, provide hydrogen bonding sites, illustrating the utility of urea derivatives in designing complex molecular assemblies (Troff et al., 2012).

Ion-Pair Binding

The synthesis of ambidentate ligands from urea derivatives demonstrates their capacity to bind metal ions through distinct donor atoms, facilitating ion-pair binding. This unique binding mode underscores the potential of urea derivatives in creating ligands for complexation and hydrogen bonding interactions, contributing to the development of new materials for various applications (Qureshi et al., 2009).

Propiedades

IUPAC Name |

1-(3-methylphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS/c1-13-3-2-4-17(7-13)21-18(22)20-10-14-8-16(11-19-9-14)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLILGWFESALBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B2842292.png)

![2-Chloro-10,11-dihydrodibenzo[b,f]oxepin-10-ol](/img/structure/B2842293.png)

![[3-(3-Chlorophenyl)oxetan-3-YL]methylamine](/img/structure/B2842298.png)

![(E)-3-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2842306.png)

![Benzo[b]thiophene-6-carboxylic acid](/img/structure/B2842307.png)

![3-chloro-2-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2842308.png)